molecular formula C10H11NaO2 B1681901 Sodium phenylbutyrate CAS No. 1716-12-7

Sodium phenylbutyrate

Cat. No. B1681901
CAS RN: 1716-12-7
M. Wt: 186.18 g/mol
InChI Key: VPZRWNZGLKXFOE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium phenylbutyrate is a medication used in conjunction with a proper diet to treat urea cycle disorders, including carbamylphosphate synthetase deficiency (CPS), ornithine transcarbamylase deficiency (OTC), or argininosuccinate synthetase (AS) . It is a white to yellowish-white powder that is freely soluble in water and has a strong salty taste .


Synthesis Analysis

This compound has a simple structure and presents no polymorphic forms. The pathway of synthesis has confirmed the evidence of its chemical structure, by elemental analysis, 1H-NMR and IR spectroscopy . It can also be synthesized by reacting aromatic compounds with butyrolactone, followed by neutralization with base .


Molecular Structure Analysis

The molecular formula of this compound is C10H11NaO2. It has an average mass of 186.183 Da and a monoisotopic mass of 186.065674 Da .


Chemical Reactions Analysis

This compound is a pro-drug and is rapidly metabolized to phenylacetate. Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine .


Physical And Chemical Properties Analysis

This compound is a sodium salt of an aromatic fatty acid, made up of an aromatic ring and butyric acid. It forms water-soluble off-white crystals .

Scientific Research Applications

Nutritional Management in Urea Cycle Disorders

Sodium phenylbutyrate is instrumental in the pharmacological treatment of urea cycle disorders. It creates alternative pathways for nitrogen excretion, primarily by conjugating glutamine to form phenylacetylglutamine, which is excreted in the urine. This treatment significantly impacts the metabolism of branched chain amino acids in patients with urea cycle disorders, suggesting that protein restriction can be better managed with branched chain amino acid supplementation in these patients (Scaglia, 2010).

Treatment of Malignant Gliomas

This compound has shown potential as a biological-response modifier in the treatment of malignant gliomas. It acts as an inhibitor of glioma cell proliferation, migration, and invasiveness, potentially through inhibition of urokinase and c-myc pathways. A reported case of a patient with recurrent, multicentric, malignant glioma who experienced a durable remission for over four years under treatment with this compound underscores its potential efficacy in treating such malignancies (Baker et al., 2004).

Amyotrophic Lateral Sclerosis (ALS) Treatment

In a study examining the efficacy and safety of this compound combined with taurursodiol in persons with ALS, the combination was found to result in slower functional decline than placebo as measured over a period of 24 weeks. This finding, although requiring further investigation, suggests potential therapeutic value for this compound in ALS treatment (Paganoni et al., 2020).

Protection Against Cerebral Ischemic Injury

Sodium 4-phenylbutyrate (4-PBA) has demonstrated neuroprotective effects against cerebral ischemic injury. Studies show that 4-PBA can suppress endoplasmic reticulum (ER)-mediated apoptosis and inflammation, offering a novel approach in the treatment of stroke (Qi et al., 2004).

Role in Breast Cancer Treatment

Research on this compound's role as an anti-cancer agent, particularly in breast cancer, has shown that it can significantly affect the viability of cancer cells and modify the methylation pattern of cells. This opens up avenues for its use in combination with other chemotherapeutic drugs for more effective treatment strategies (Sabit et al., 2016).

Metabolism of Phenylbutyrate

Studies indicate that medium chain acyl-CoA dehydrogenase (MCAD) plays a key role in the metabolism of phenylbutyrate. This understanding of the metabolic pathways of this compound is crucial for optimizing its therapeutic use (Kormanik et al., 2012).

Differentiation Therapy in Hematological Malignancies

This compound has been evaluated for its application in differentiation therapy of hematological malignancies. The combination of phenylbutyrate with other differentiation agents has shown effectiveness in achieving hematological improvement in certain cases, suggesting its potential role in treating these malignancies (Yuan-fang, 2006).

Mechanism of Action

Target of Action

Sodium phenylbutyrate primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in gene expression regulation .

Mode of Action

This compound is a HDAC inhibitor . It alters gene expression by keeping histones in the acetylated form . This compound is a pro-drug that rapidly metabolizes to phenylacetate . Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine .

Biochemical Pathways

This compound affects multiple biochemical pathways. It suppresses both proinflammatory molecules and reactive oxygen species (ROS) in activated glial cells . It also inhibits protein isoprenylation and depletes plasma glutamine . Furthermore, it increases the production of fetal hemoglobin through transcriptional activation of the γ-globin gene .

Pharmacokinetics

This compound is a pro-drug that is rapidly metabolized to phenylacetate

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It inhibits cell proliferation, invasion, and migration, and induces apoptosis in certain cells . It also has anti-apoptotic, anti-inflammatory, antioxidant, and protective effects in certain conditions . For example, it has been shown to promote axonal regeneration and remyelination following nerve transection injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that this compound can suppress both proinflammatory molecules and reactive oxygen species (ROS) in activated glial cells . .

Future Directions

Sodium phenylbutyrate is currently used to treat urea cycle disorders and is under investigation for its potential use in other conditions, including amyotrophic lateral sclerosis (ALS) . It is also being studied for its effects on the transcriptional and metabolic landscape of sporadic ALS fibroblasts , and its neuroprotective effects in mouse models of Parkinson’s disease .

properties

IUPAC Name

sodium;4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZRWNZGLKXFOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1821-12-1 (Parent)
Record name Sodium phenylbutyrate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7040948
Record name Sodium 4-phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1716-12-7
Record name Sodium phenylbutyrate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanoic acid, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM PHENYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6K61736T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phenylbutyrate
Reactant of Route 2
Sodium phenylbutyrate
Reactant of Route 3
Reactant of Route 3
Sodium phenylbutyrate
Reactant of Route 4
Sodium phenylbutyrate
Reactant of Route 5
Reactant of Route 5
Sodium phenylbutyrate
Reactant of Route 6
Sodium phenylbutyrate

Q & A

Q1: What is the primary mechanism of action of Sodium phenylbutyrate?

A1: this compound (NaPB) primarily acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, NaPB promotes histone acetylation, resulting in a more relaxed chromatin structure and facilitating gene transcription. [, , , ]

Q2: What are some of the downstream effects of NaPB's HDAC inhibition?

A2: NaPB's HDAC inhibition has been shown to impact various cellular processes, including:

  • Cell cycle arrest: NaPB can induce cell cycle arrest at the G0/G1 phase, halting the proliferation of cancer cells. [, , , ] This effect is thought to be mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. [, , , ]
  • Apoptosis induction: NaPB has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. [, , ] The exact mechanisms underlying this effect are complex and may involve multiple pathways. []
  • Differentiation induction: NaPB can induce differentiation in some cancer cells, potentially making them less aggressive and more susceptible to other therapies. [, , ]
  • Modulation of gene expression: As an HDAC inhibitor, NaPB can alter the expression of numerous genes involved in various cellular processes, including cell growth, differentiation, apoptosis, and immune response. [, , ]

Q3: Does NaPB interact with other cellular targets besides HDACs?

A3: Research suggests NaPB may also affect cellular pathways independent of its HDAC inhibitory activity. For instance, NaPB has been shown to:

  • Modulate the unfolded protein response: NaPB can act as a chemical chaperone, aiding in protein folding and reducing endoplasmic reticulum stress. [, ]
  • Reduce oxidative stress: NaPB demonstrates antioxidant properties by increasing glutathione levels and reducing reactive oxygen species. []
  • Influence cholesterol biosynthesis: NaPB can decrease cholesterol levels by interfering with specific steps in the cholesterol biosynthesis pathway. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C10H11O2Na, and its molecular weight is 186.18 g/mol. []

Q5: Are there specific formulation strategies employed to improve the stability, solubility, or bioavailability of this compound?

A5: Yes, several strategies have been explored to enhance this compound's formulation, including:

  • Taste-masked formulations: this compound has a strong, unpleasant salty taste. To improve patient compliance, taste-masked formulations like this compound granules have been developed. []
  • Co-formulation with other drugs: In the case of the drug AMX0035, this compound is co-formulated with taurursodiol in a fixed-dose oral suspension. [, ]

Q6: What is the primary route of administration for this compound?

A9: this compound is typically administered orally, either as tablets, powder, or in liquid formulations like oral suspensions. [, ]

Q7: What are the primary metabolic pathways of this compound?

A10: Upon ingestion, this compound is metabolized to phenylbutyric acid (PBA), which is further metabolized to phenylacetic acid (PAA). [] PAA then conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted in the urine. [, ]

Q8: Are there age-related differences in the pharmacokinetics of this compound?

A11: Yes, studies indicate that younger patients may exhibit greater exposure to PAA due to differences in body surface area (BSA), which influences drug metabolism and elimination. []

Q9: What types of in vitro studies have been conducted with this compound?

A13: Numerous in vitro studies have investigated the effects of NaPB on various cancer cell lines, including those derived from breast cancer, liver cancer, lung cancer, cervical cancer, and glioma. [, , , , , , ] These studies have employed techniques such as:

  • MTT assays: To assess cell viability and proliferation. [, , , , , , ]
  • Flow cytometry: To analyze cell cycle distribution and apoptosis. [, , , , , ]
  • Western blotting and RT-PCR: To measure protein and gene expression levels. [, , , , , , ]

Q10: What are some of the key findings from in vitro studies on the anticancer effects of this compound?

A10: In vitro studies have demonstrated that NaPB can:

  • Inhibit the proliferation of various cancer cell lines. [, , , , , , ]
  • Induce cell cycle arrest, primarily at the G0/G1 phase. [, , , ]
  • Trigger apoptosis in cancer cells. [, , ]
  • Enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin, fluorouracil, erlotinib, and gefitinib. [, ]

Q11: What animal models have been used to study the effects of this compound?

A11: this compound's therapeutic potential has been explored in various animal models, including:

  • Rodent models of neurodegenerative diseases: NaPB has been investigated in mouse models of Parkinson's disease, demonstrating neuroprotective effects, including reduced neuroinflammation, oxidative stress, and dopaminergic neuron loss, ultimately improving motor function. []
  • Mouse models of urea cycle disorders: NaPB is used to treat urea cycle disorders in humans, and animal models are essential for understanding disease mechanisms and evaluating new therapies. [, ]

Q12: What are some of the key findings from in vivo studies on the therapeutic effects of this compound?

A12: Animal studies have shown that NaPB can:

  • Reduce neuroinflammation and oxidative stress in the brain, potentially benefiting neurodegenerative diseases like Parkinson’s disease. []
  • Protect dopaminergic neurons from degeneration in models of Parkinson’s disease, leading to improved motor function. []
  • Lower plasma ammonia levels in models of urea cycle disorders. [, ]

Q13: What clinical trials have been conducted with this compound?

A13: this compound has been investigated in clinical trials for various conditions, including:

  • Urea cycle disorders: NaPB is approved for treating urea cycle disorders, and clinical trials have established its safety and efficacy in reducing hyperammonemia in both pediatric and adult patients. [, ]
  • Malignant glioma: Early-phase clinical trials have explored NaPB as a potential treatment for recurrent malignant glioma. [, ]
  • Amyotrophic lateral sclerosis (ALS): The CENTAUR trial, a phase 2 clinical trial, investigated the safety and efficacy of NaPB in combination with taurursodiol (AMX0035) in patients with ALS. [, , ] Results showed that AMX0035 slowed functional decline compared to placebo. [, , ] A larger phase 3 trial (PHOENIX) is currently underway. []

Q14: Are there known mechanisms of resistance to this compound?

A14: While the provided abstracts do not explicitly discuss specific resistance mechanisms to NaPB, it's important to note that resistance to HDAC inhibitors, in general, can develop through various mechanisms. These may include:

    Q15: Have there been any specific drug delivery strategies explored to improve the targeting of this compound to specific tissues or cells?

    A15: While the provided research does not delve into specific targeted delivery strategies for NaPB, it's an active area of research for many drugs, including HDAC inhibitors. Potential approaches that could be investigated for NaPB include:

      Q16: Has this compound been investigated for its potential to induce an immune response?

      A16: While the provided abstracts do not specifically address the immunogenicity of NaPB, research suggests that HDAC inhibitors, in general, can modulate immune responses. Further studies are needed to fully understand the potential immunomodulatory effects of NaPB.

      Q17: What analytical methods are commonly used to characterize and quantify this compound?

      A17: Various analytical techniques are employed for the characterization and quantification of NaPB, including:

      • High-performance liquid chromatography (HPLC): This versatile technique is widely used to separate, identify, and quantify NaPB and its metabolites in biological samples. [, ]

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.